

Cdk8-IN-9 binding affinity and kinase selectivity profile

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An in-depth search has not yielded specific information for a compound designated "Cdk8-IN-9." It is possible that this is an internal or less common designation for a known CDK8 inhibitor. This guide, therefore, provides a comprehensive overview of the binding affinity and kinase selectivity profiles of well-characterized CDK8 inhibitors as a proxy, along with the detailed methodologies used to generate this data. This information serves as a template for the type of data and analysis crucial for the evaluation of any novel CDK8 inhibitor.

Core Concepts in CDK8 Inhibition

Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator, functioning as part of the Mediator complex.[1][2][3] Its role in various signaling pathways, including Wnt/β-catenin, Notch, and p53, has implicated it as a target in several diseases, particularly cancer.[2][3] The development of potent and selective CDK8 inhibitors is therefore of significant interest in drug discovery. A critical aspect of characterizing these inhibitors is determining their binding affinity to CDK8 and their selectivity profile against other kinases.

Binding Affinity of CDK8 Inhibitors

The binding affinity of an inhibitor for its target kinase is a primary determinant of its potency. This is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), or the inhibitor constant (Ki). The following table summarizes the binding affinities of several known CDK8 inhibitors.



| Compound | Target | Assay Type | Affinity Metric | Value (nM) |
|---------------|--------|--------------|-----------------|------------|
| CCT251545 | CDK8 | Biochemical | IC50 | <10 |
| CCT251545 | CDK19 | Biochemical | IC50 | <10 |
| BI-1347 | CDK8 | Kinase Assay | IC50 | 1.4 |
| Compound 2 | CDK8 | Kinase Assay | IC50 | 1.8 |
| Cortistatin A | CDK8 | In vitro | IC50 | 12 |
| Senexin B | CDK8 | Biochemical | IC50 | 29 |
| MSC2530818 | CDK8 | Biochemical | IC50 | 3.3 |
| 5d | CDK8 | In vitro | IC50 | 716 |

Kinase Selectivity Profile

High selectivity is a crucial attribute for a chemical probe or a therapeutic candidate as it minimizes off-target effects. The selectivity of CDK8 inhibitors is typically assessed by screening them against a broad panel of kinases.

| Compound | Number of Kinases Screened | Selectivity Notes |
|---------------|-------------------------------|---|
| CCT251545 | 291 | >100-fold selectivity for CDK8/19 over other kinases. Weak inhibition of GSK3α and GSK3β observed.[1] |
| BI-1347 | 326 | Exquisite selectivity for CDK8/19. No inhibition of CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9. Only one additional kinase inhibited at IC50 < 1.0 µmol/L.[4] |
| Cortistatin A | 387 | Complete selectivity against the kinases tested.[2] |



Experimental Protocols

The determination of binding affinity and selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for common assays.

Biochemical Kinase Assay (for IC50 determination)

This assay measures the ability of a compound to inhibit the enzymatic activity of CDK8.

- · Reagents and Materials:
 - Recombinant human CDK8/Cyclin C complex.
 - Kinase buffer (e.g., 25 mM Tris pH 8, 10 mM MgCl2, 100 mM KCl, 2 mM DTT).[5]
 - Substrate (e.g., a peptide or protein substrate like GST-STAT1 TAD).[5]
 - ATP (radiolabeled [y-32P]ATP or unlabeled ATP for luminescence-based assays).[5]
 - Test compound (Cdk8-IN-9 or other inhibitors) at various concentrations.
 - o 96-well plates.
 - Detection reagent (e.g., ADP-Glo™ for luminescence).[3]
- Procedure:
 - The CDK8/Cyclin C enzyme is incubated with the test compound at varying concentrations in the kinase buffer for a defined period (e.g., 60 minutes at 30°C).[5]
 - The kinase reaction is initiated by the addition of the substrate and ATP.
 - The reaction is allowed to proceed for a specific time.
 - The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done by measuring radioactivity or luminescence, depending on the assay format.



- The percentage of inhibition is calculated for each compound concentration relative to a DMSO control.
- IC50 values are determined by fitting the dose-response data to a suitable model using software like GraphPad Prism.

Reporter Displacement Assay (for Binding Kinetics)

This method is used to determine the binding kinetics (kon and koff) and affinity (Kd) of a compound.

- Principle: The assay is based on the competitive displacement of a fluorescent reporter probe that binds to the ATP site of CDK8.[1]
- Procedure:
 - The CDK8/Cyclin C complex is pre-incubated with the reporter probe, resulting in a high fluorescence signal.
 - The test compound is added, which competes with the probe for binding to the kinase.
 - The displacement of the probe by the compound leads to a decrease in the fluorescence signal, which is monitored over time.
 - The rates of association (kon) and dissociation (koff) are calculated from the kinetic data,
 and the dissociation constant (Kd) is determined as koff/kon.

Cell-Based Assays

Cellular assays are essential to confirm that the biochemical activity of an inhibitor translates to a functional effect in a biological context.

- STAT1 Phosphorylation Assay:
 - CDK8 is known to phosphorylate STAT1 at serine 727 (S727).[4]
 - Cells are treated with the CDK8 inhibitor for a specific duration.

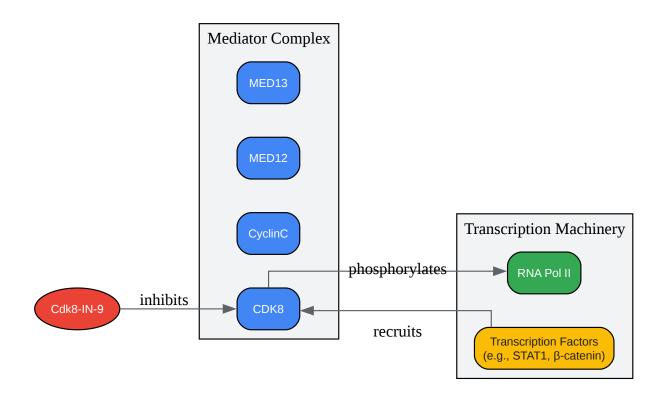


- Cells are then stimulated with an agent like interferon-beta (IFNβ) to induce STAT1 phosphorylation.[4]
- Cell lysates are prepared, and the levels of phosphorylated STAT1 (pSTAT1 S727) and total STAT1 are measured by Western blotting or ELISA.
- A reduction in the pSTAT1/total STAT1 ratio indicates cellular target engagement by the inhibitor.
- TCF-Dependent Reporter Assay:
 - CDK8 can regulate Wnt/β-catenin signaling, which involves the transcription factor TCF.
 - A cell line containing a TCF-responsive reporter gene (e.g., luciferase) is used.
 - Cells are treated with the CDK8 inhibitor.
 - The activity of the reporter gene is measured to assess the impact of the inhibitor on the
 Wnt signaling pathway.[1]

Visualizations

The following diagrams illustrate key concepts related to CDK8 inhibition.

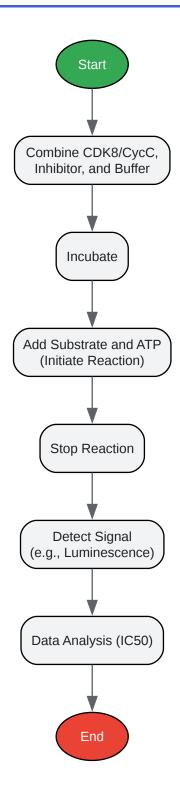




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Caption: Simplified CDK8 signaling pathway and point of inhibition.

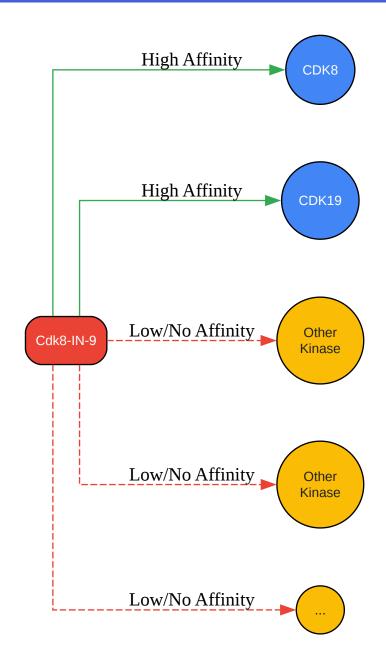




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Caption: General workflow for a biochemical kinase assay.





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Caption: Conceptual diagram of kinase selectivity.

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